3-(4-Bromophenyl)-1-phenylpyrazole-4-propionic acid
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Overview
Description
The compound “3-(4-Bromophenyl)-1-phenylpyrazole-4-propionic acid” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms. They are known for their wide range of biological activities and are used in the synthesis of various pharmaceutical drugs .
Molecular Structure Analysis
The molecular structure of “3-(4-Bromophenyl)-1-phenylpyrazole-4-propionic acid” would likely feature a pyrazole ring attached to a phenyl ring and a propionic acid group. The bromophenyl group at the 3-position of the pyrazole ring could potentially influence the compound’s reactivity and biological activity .Chemical Reactions Analysis
Pyrazole derivatives can undergo a variety of chemical reactions, including substitutions, additions, and oxidations . The presence of the bromophenyl group might make the compound susceptible to reactions involving the bromine atom, such as nucleophilic substitution or palladium-catalyzed cross-coupling reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the propionic acid group in “3-(4-Bromophenyl)-1-phenylpyrazole-4-propionic acid” would likely make the compound acidic. The bromophenyl group could potentially influence the compound’s solubility and reactivity .Scientific Research Applications
Chlorogenic Acid: A Pharmacological Review
Chlorogenic acid, a phenolic compound with significant biological and pharmacological effects, is abundant in green coffee extracts and tea. It plays various therapeutic roles, including antioxidant activity, hepatoprotective, cardioprotective, anti-inflammatory, antipyretic, neuroprotective, anti-obesity, antiviral, antimicrobial, anti-hypertension, and CNS stimulation effects. This review suggests further studies on chlorogenic acid to optimize its biological and pharmacological effects, potentially as a natural safeguard food additive (Naveed et al., 2018).
Synthesis of 2-Fluoro-4-bromobiphenyl
This study reports a practical method for the synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate for manufacturing flurbiprofen, highlighting the challenges and innovations in the synthesis process that could be relevant for the synthesis and study of 3-(4-Bromophenyl)-1-phenylpyrazole-4-propionic acid (Qiu et al., 2009).
Phosphonic Acid: Preparation and Applications
The review discusses the synthesis methods and applications of phosphonic acids in various research fields, including chemistry, biology, and physics. Phosphonic acids are utilized for their bioactive properties (drug, pro-drug), bone targeting, design of supramolecular or hybrid materials, functionalization of surfaces, analytical purposes, medical imaging, or as phosphoantigen. This extensive application range shows the versatility of compounds related to 3-(4-Bromophenyl)-1-phenylpyrazole-4-propionic acid in scientific research (Sevrain et al., 2017).
Future Directions
The study of pyrazole derivatives is a vibrant field due to their wide range of biological activities. Future research on “3-(4-Bromophenyl)-1-phenylpyrazole-4-propionic acid” could involve investigating its potential biological activities, studying its reactivity, or exploring its use in the synthesis of other compounds .
properties
IUPAC Name |
3-[3-(4-bromophenyl)-1-phenylpyrazol-4-yl]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN2O2/c19-15-9-6-13(7-10-15)18-14(8-11-17(22)23)12-21(20-18)16-4-2-1-3-5-16/h1-7,9-10,12H,8,11H2,(H,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQKUUAKMGDILQK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)Br)CCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60546070 |
Source
|
Record name | 3-[3-(4-Bromophenyl)-1-phenyl-1H-pyrazol-4-yl]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60546070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Bromophenyl)-1-phenylpyrazole-4-propionic acid | |
CAS RN |
108446-80-6 |
Source
|
Record name | 3-[3-(4-Bromophenyl)-1-phenyl-1H-pyrazol-4-yl]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60546070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 108446-80-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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